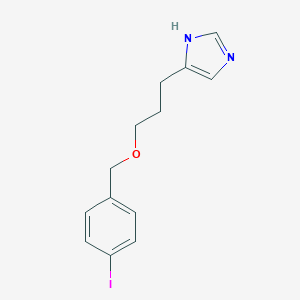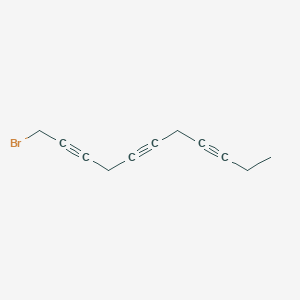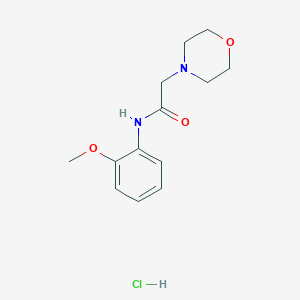
4-Morpholineacetamide, N-(2-methoxyphenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholineacetamide, N-(2-methoxyphenyl)-, monohydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Mexidol or Emoxypine and is a derivative of pyridoxine, a vitamin B6 analog. Mexidol has been extensively studied for its neuroprotective, antioxidant, and anxiolytic properties.
Mecanismo De Acción
The mechanism of action of Mexidol is not fully understood. However, it is believed to work by reducing oxidative stress and inflammation in the brain. Mexidol has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It also inhibits the production of reactive oxygen species and reduces lipid peroxidation. Additionally, Mexidol has been found to modulate the levels of neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA).
Efectos Bioquímicos Y Fisiológicos
Mexidol has been found to have various biochemical and physiological effects. It has been found to increase cerebral blood flow and oxygen consumption in the brain. Mexidol also reduces the levels of proinflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, Mexidol has been found to improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mexidol has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. It has been extensively studied for its potential applications in various fields of scientific research. However, Mexidol also has some limitations for lab experiments. It has a short half-life and requires frequent dosing. Additionally, Mexidol has poor solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Mexidol. One potential area of research is the development of more potent derivatives of Mexidol with improved pharmacokinetic properties. Another potential area of research is the investigation of Mexidol's potential applications in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, Mexidol's potential applications in the treatment of other diseases such as cardiovascular disease and diabetes should be investigated.
Métodos De Síntesis
The synthesis of Mexidol involves the reaction of 2-methoxyphenol with morpholine and acetic anhydride in the presence of a catalyst. The resulting product is then hydrolyzed to obtain 4-Morpholineacetamide, N-(2-methoxyphenyl)-, monohydrochloride. This synthesis method has been optimized to obtain high yields of Mexidol with purity greater than 99%.
Aplicaciones Científicas De Investigación
Mexidol has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess neuroprotective properties and can be used to treat various neurological disorders such as stroke, traumatic brain injury, and Alzheimer's disease. Mexidol has also been found to possess antioxidant properties and can be used to prevent oxidative stress-induced damage to cells. Additionally, Mexidol has been studied for its anxiolytic properties and can be used to treat anxiety disorders.
Propiedades
Número CAS |
143579-15-1 |
|---|---|
Nombre del producto |
4-Morpholineacetamide, N-(2-methoxyphenyl)-, monohydrochloride |
Fórmula molecular |
C13H19ClN2O3 |
Peso molecular |
286.75 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-17-12-5-3-2-4-11(12)14-13(16)10-15-6-8-18-9-7-15;/h2-5H,6-10H2,1H3,(H,14,16);1H |
Clave InChI |
ZVBDTLZLYZKUHR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CN2CCOCC2.Cl |
SMILES canónico |
COC1=CC=CC=C1NC(=O)CN2CCOCC2.Cl |
Otros números CAS |
143579-15-1 |
Sinónimos |
N-(2-methoxyphenyl)-2-morpholin-4-yl-acetamide hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



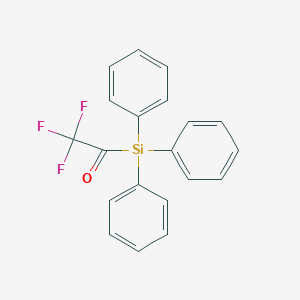
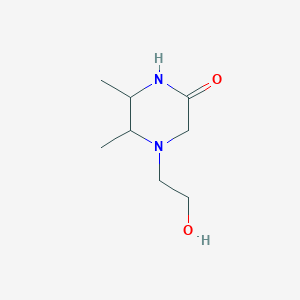
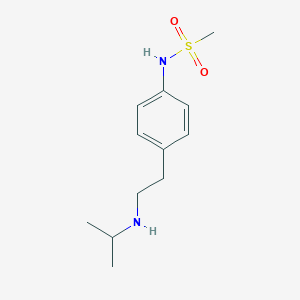

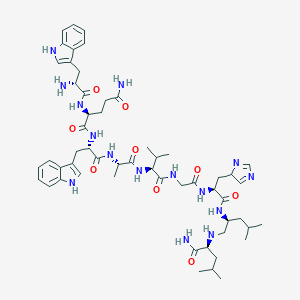
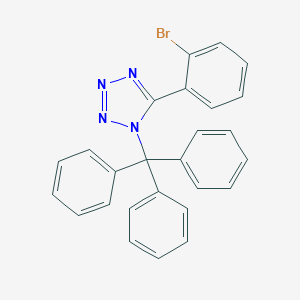
![1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B114356.png)
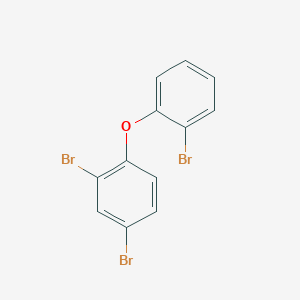
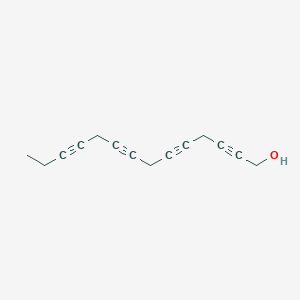
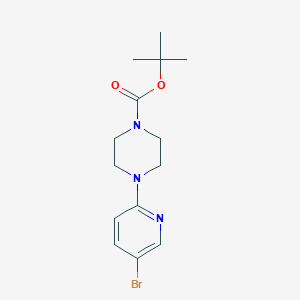
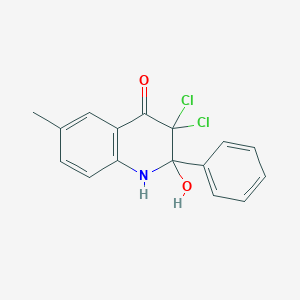
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B114368.png)
